molecular formula C12H16N2O3 B15325809 6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid

6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B15325809
M. Wt: 236.27 g/mol
InChI Key: FQWSDOLDECGLQY-UHFFFAOYSA-N
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Description

6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes an isopropyl group, a carboxylic acid group, and a hexahydro-1,6-naphthyridine core. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthyridine derivative, the introduction of the isopropyl group can be achieved through alkylation reactions, followed by oxidation to introduce the oxo group. The carboxylic acid group can be introduced via carboxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A simpler analog without the isopropyl and carboxylic acid groups.

    2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine: Lacks the isopropyl and carboxylic acid groups.

    6-Isopropyl-1,6-naphthyridine: Lacks the oxo and carboxylic acid groups.

Uniqueness

6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other naphthyridine derivatives.

Biological Activity

The compound 6-Isopropyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid is a heterocyclic organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C12H16N2O3
  • Molecular Weight : 236.26 g/mol

Structural Characteristics

The structure of the compound features a naphthyridine core with an isopropyl group and a carboxylic acid functional group, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell wall synthesis and function .

Antioxidant Activity

Research has demonstrated that compounds with a naphthyridine structure can act as antioxidants. They scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage linked to various diseases .

Enzyme Inhibition Studies

Enzyme inhibition studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example:

  • GABA-AT Inhibition : Compounds similar in structure have been shown to inhibit GABA aminotransferase (GABA-AT), potentially increasing GABA levels in the brain and providing therapeutic effects for neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting strong antibacterial properties .

Case Study 2: Neuroprotective Effects

In a neuroprotection study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results showed a significant reduction in cell death when treated with the compound compared to control groups .

The biological activity of this compound is likely mediated through several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to neutralize reactive oxygen species (ROS).
  • Enzyme Interaction : The compound may bind to active sites of enzymes like GABA-AT or those involved in bacterial metabolism, inhibiting their function.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-oxo-6-propan-2-yl-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c1-7(2)14-4-3-10-8(6-14)5-9(12(16)17)11(15)13-10/h5,7H,3-4,6H2,1-2H3,(H,13,15)(H,16,17)

InChI Key

FQWSDOLDECGLQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)C=C(C(=O)N2)C(=O)O

Origin of Product

United States

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